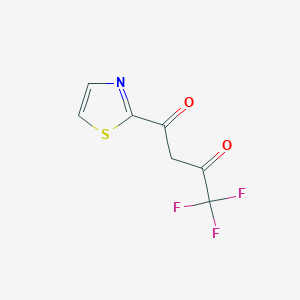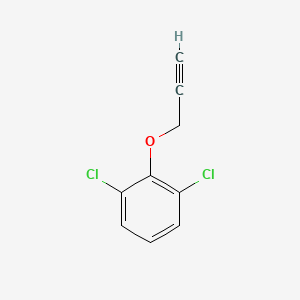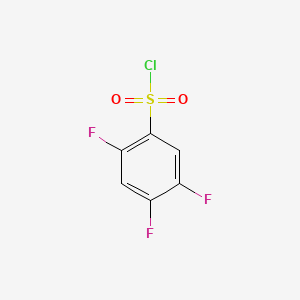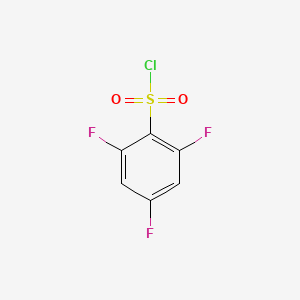
3,5-Difluorophenyl isocyanate
Vue d'ensemble
Description
3,5-Difluorophenyl isocyanate is an organic compound that contains an isocyanate group . It is also referred to as 2,5-difluorophenyl ester of isocyanic acid .
Molecular Structure Analysis
The molecular formula of 3,5-Difluorophenyl isocyanate is C7H3F2NO . It contains an isocyanate group, which is a functional group consisting of a carbon atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom .
Physical And Chemical Properties Analysis
3,5-Difluorophenyl isocyanate has a molecular weight of 155.104 g/mol . It has a boiling point of 159 °C and a density of 1.31 g/cm³ at 25 °C .
Applications De Recherche Scientifique
1. Synthesis of Isocyanates and Derivatives
Research by Lebedev et al. (2006) explored the synthesis of isocyanates, including those in the mono-and polyfluorophenyl series, which are relevant to 3,5-Difluorophenyl isocyanate. This synthesis involved silylation of amines followed by phosgenation, highlighting a method for producing various isocyanates (Lebedev et al., 2006).
2. Cycloadditions for Heterocycle Synthesis
Goldberg et al. (2012) demonstrated the use of isocyanates in (3 + 2) cycloadditions with donor-acceptor cyclopropanes for synthesizing five-membered heterocycles. These reactions show broad substrate scope, high yields, and well-defined chemoselectivity, indicating the potential of isocyanates in complex organic synthesis (Goldberg et al., 2012).
3. Development of Robust Catalysts
Occhipinti et al. (2014) discussed the development of a Z-selective olefin metathesis catalyst, where replacing the chloride in a ruthenium-based catalyst with an isocyanate ligand increased stability and selectivity. This showcases the role of isocyanates in enhancing the performance of catalytic processes (Occhipinti et al., 2014).
4. Carboboration and Reactivity Studies
Mehta and Goicoechea (2019) investigated the reactivity of isocyanates with tris(pentafluorophenyl)borane, leading to carboboration of the isocyanate C=O bond. This study provides insight into the reactivity patterns of isocyanates, which are critical for their applications in chemical synthesis (Mehta & Goicoechea, 2019).
5. Nanoporous Polyurea from Isocyanates
Leventis et al. (2016) described the reaction of isocyanates with mineral acids, using triisocyanate and boric acid as a model system. This resulted in nanoporous polyurea networks, highlighting the potential of isocyanates in creating novel materials with specific structural and functional properties (Leventis et al., 2016).
Safety And Hazards
3,5-Difluorophenyl isocyanate is flammable and can form explosive mixtures with air . It is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled .
Propriétés
IUPAC Name |
1,3-difluoro-5-isocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO/c8-5-1-6(9)3-7(2-5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUCCJYOIAJTFFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381365 | |
| Record name | 3,5-Difluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluorophenyl isocyanate | |
CAS RN |
83594-83-6 | |
| Record name | 3,5-Difluorophenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-difluoro-5-isocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















